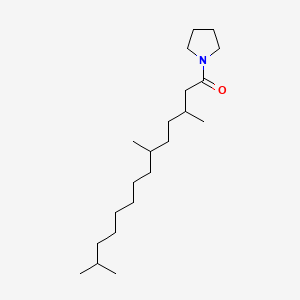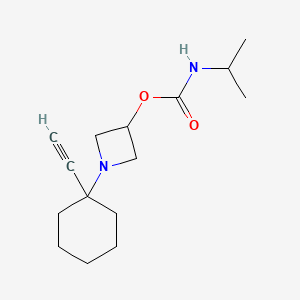
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple methoxy groups and a phenylmethoxy group in its structure suggests potential reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction can be carried out using an alcohol (ethyl alcohol) in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors and optimized reaction conditions are employed to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester functional group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene core structures but different substituents.
Methoxy-substituted aromatic esters: Compounds with methoxy groups and ester functionalities.
Uniqueness
The unique combination of methoxy and phenylmethoxy groups in 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester distinguishes it from other similar compounds. This structural uniqueness may confer specific reactivity and functional properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H24O6 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
ethyl 4,7,8-trimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H24O6/c1-5-28-23(24)16-11-17-21(18(12-16)25-2)19(13-20(26-3)22(17)27-4)29-14-15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |
Clave InChI |
STJQJKLWOHWDEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


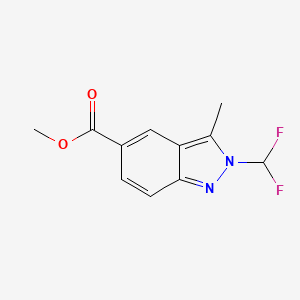
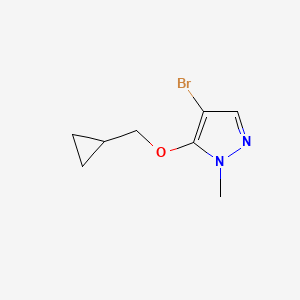
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
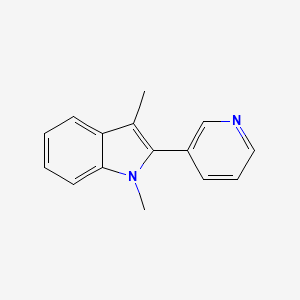
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
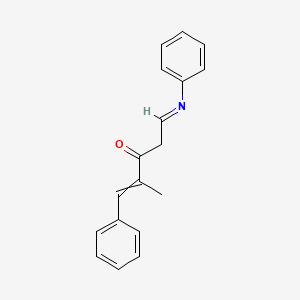
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)

![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
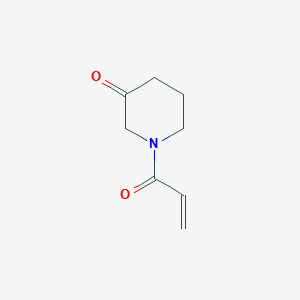
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
